molecular formula C9H9BrO3 B1351891 Ethyl 3-bromo-4-hydroxybenzoate CAS No. 37470-58-9

Ethyl 3-bromo-4-hydroxybenzoate

Cat. No. B1351891
CAS RN: 37470-58-9
M. Wt: 245.07 g/mol
InChI Key: CMXRBHNFKLKRFS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO31. It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C1.



Synthesis Analysis

The synthesis of Ethyl 3-bromo-4-hydroxybenzoate is not explicitly detailed in the search results. However, there are references to the synthesis of similar compounds23. For a detailed synthesis procedure, it is recommended to refer to specialized literature or databases.



Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl4.



Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 3-bromo-4-hydroxybenzoate are not detailed in the search results. However, one study mentions that the genes phbh1/phbh2 were responsible for 3-bromo-4-hydroxybenzoate (3-Br-4-HB, an anthropogenic pollutant) catabolism5.



Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-hydroxybenzoate has a molecular weight of 245.071. It is a solid at room temperature1. For more specific physical and chemical properties, it is recommended to refer to specialized databases or literature.


Scientific Research Applications

Synthesis of Complex Organic Compounds

Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of various [1,2,3]Triazolo[1,5-a]quinoline derivatives, which have potential applications in pharmaceutical and chemical industries. This process involves reactions with other compounds like ethyl 4-(ethylsulfanyl)-3-oxobutanoate and oxidation steps to form intricate molecular structures (Pokhodylo & Obushak, 2019).

Thermodynamic Studies

Ethyl 3-bromo-4-hydroxybenzoate is also vital in thermodynamic research. Studies on the molar enthalpies of formation of its related compounds like ethyl hydroxybenzoates in gas-phase provide insights into their thermodynamic properties. These findings are derived from techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, offering valuable data for chemical process design and optimization (Ledo et al., 2018).

Crystal Growth and Characterization

In the field of material science, ethyl 3-bromo-4-hydroxybenzoate contributes to the growth and characterization of single crystals. Techniques like modified vertical Bridgman technique are employed to grow ethyl 4-hydroxybenzoate crystals. These crystals are then analyzed using X-ray diffraction, FTIR spectroscopy, and various thermal analysis methods. Such research is crucial for developing new materials with potential applications in electronics and optics (Solanki, Rajesh, & Suthan, 2017).

Environmental Studies

Environmental research also benefits from the study of ethyl 3-bromo-4-hydroxybenzoate. Investigations into the photodegradation of parabens, which include compounds like ethyl 4-hydroxybenzoate, reveal the kinetics and by-products of their breakdown under UV radiation. This research isimportant for understanding the environmental impact and persistence of these compounds in water bodies and ecosystems. Studies in this area use techniques like ultraviolet C lamps and hydrogen peroxide, providing insights into the degradation pathways and efficiency of various treatment methods (Gmurek et al., 2015).

Pharmaceutical Research

Ethyl 3-bromo-4-hydroxybenzoate is also used in pharmaceutical research for the synthesis of novel compounds with potential therapeutic applications. For instance, its derivatives have been synthesized and evaluated for their anticancer activity. Such studies involve the creation of new molecular structures and testing their efficacy in inhibiting cancer cell growth, opening avenues for the development of new cancer treatments (Han et al., 2020).

Biochemical Analysis

In biochemical analysis, the compound finds application in the study of metabolic bioactivation and toxicity. Research in this area focuses on understanding how ethyl 4-hydroxybenzoate (a related compound) is metabolized in human cells and its potential toxic effects. This is crucial for evaluating the safety and biological impacts of these compounds in medical and cosmetic products (Vad et al., 2008).

Future Directions

The future directions of research on Ethyl 3-bromo-4-hydroxybenzoate are not explicitly mentioned in the search results. However, one study suggests that the genes responsible for 3-bromo-4-hydroxybenzoate catabolism could be a focus of future research5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to specialized literature or databases.


properties

IUPAC Name

ethyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRBHNFKLKRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406526
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-hydroxybenzoate

CAS RN

37470-58-9
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-4-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4 EtO (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccmimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture wag allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, —CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
[Compound]
Name
HBF4 EtO
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4 Et2O (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccinimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture was allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, —CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4.EtO (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccinimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture was allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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